molecular formula C13H14BrN3O3 B13683193 Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13683193
M. Wt: 340.17 g/mol
InChI Key: XSKNOBYKTCHSGI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Bromine Atom: Bromination can be performed using N-bromosuccinimide (NBS) under radical conditions.

    Attachment of the Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the triazole ring is reacted with 4-methoxybenzyl chloride in the presence of a base like cesium carbonate.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products like amines, thiols, or azides.

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: De-brominated triazole derivatives.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine atom and methoxybenzyl group can enhance the compound’s binding affinity and specificity. The ethyl ester group can facilitate the compound’s transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-iodo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-fluoro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The methoxybenzyl group also provides unique electronic and steric properties, enhancing the compound’s reactivity and potential biological activity.

Biological Activity

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 2361218-30-4) is a synthetic compound belonging to the triazole family, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity based on recent research findings.

PropertyValue
Molecular FormulaC13H14BrN3O
Molecular Weight340.18 g/mol
Physical StateSolid
CAS Number2361218-30-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of several triazole derivatives, including this compound, it was found to exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated an IC50 value of approximately 2.6 μM against HCT116 cells, indicating strong activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Triazole compounds are known for their ability to inhibit bacterial growth.

Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial metabolism. Specifically, it has been suggested that triazoles may act by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis in both cancer cells and bacteria .

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C13H14BrN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

XSKNOBYKTCHSGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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